D-Alanyl-O-benzyl-N-methyl-L-serine

Catalog No.
S14755943
CAS No.
921934-13-6
M.F
C14H20N2O4
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanyl-O-benzyl-N-methyl-L-serine

CAS Number

921934-13-6

Product Name

D-Alanyl-O-benzyl-N-methyl-L-serine

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1

InChI Key

FZFGMPLIFZFUTQ-PWSUYJOCSA-N

Canonical SMILES

CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N

D-Alanyl-O-benzyl-N-methyl-L-serine is a synthetic amino acid derivative that incorporates several functional groups, making it a valuable compound in biochemical research and pharmaceutical applications. This compound features a D-alanine moiety, a benzyl ether protecting group on the serine hydroxyl, and a methylated nitrogen on the serine side chain. The structural formula can be represented as:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3

This configuration imparts unique properties to the compound, influencing its chemical reactivity and biological interactions.

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can remove protective groups or reduce specific functional groups, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The benzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups through reagents like sodium methoxide or sodium ethoxide.

These reactions enable the synthesis of derivatives with modified properties and functionalities.

D-Alanyl-O-benzyl-N-methyl-L-serine exhibits significant biological activity, particularly in the context of antimicrobial properties. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular processes. The compound's ability to modulate enzyme activity can influence metabolic pathways, making it a candidate for further research in drug development.

Research has shown that amino acid-based compounds like D-Alanyl-O-benzyl-N-methyl-L-serine can serve as scaffolds for designing new antimicrobial agents, potentially offering alternatives to traditional antibiotics .

The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves several steps:

  • Protection of Functional Groups: The hydroxyl group of serine is protected with a benzyl group.
  • Methylation: The amino group is selectively methylated.
  • Peptide Coupling: The alanyl group is introduced through peptide coupling techniques, which may involve solid-phase peptide synthesis or solution-phase synthesis for larger scale production.

These methods allow for efficient synthesis with high purity and yield, making the compound accessible for research and industrial applications.

D-Alanyl-O-benzyl-N-methyl-L-serine has diverse applications:

  • Chemical Research: It serves as a building block in synthesizing complex peptides and proteins.
  • Biological Studies: The compound is utilized in research focused on protein-protein interactions and enzyme-substrate specificity.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing specialized drugs targeting specific biological pathways.

The versatility of this compound extends its utility across multiple scientific disciplines.

Interaction studies involving D-Alanyl-O-benzyl-N-methyl-L-serine focus on its binding affinity with various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic effects. By understanding how this compound interacts at the molecular level, researchers can identify pathways for drug development and therapeutic applications.

D-Alanyl-O-benzyl-N-methyl-L-serine shares structural similarities with several other amino acid derivatives. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
L-Alanyl-L-serineL-alanine and L-serine without benzyl protectionLacks benzyl protection and methylation
N-Methyl-L-serineMethylated serine without alanyl groupDoes not contain the alanyl moiety
O-Benzyl-L-serineBenzyl-protected serine without alanyl and methyl groupsLacks both alanylation and methylation

D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of an alanylation, benzyl protection, and methylation, which imparts specific chemical and biological properties not found in these similar compounds .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

280.14230712 g/mol

Monoisotopic Mass

280.14230712 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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